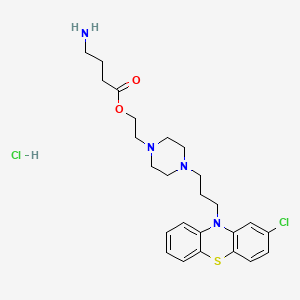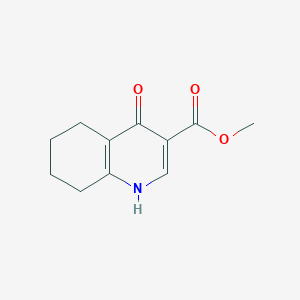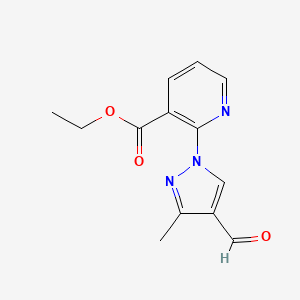
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-component reactions. One common method involves the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by ionic liquids such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2), which facilitates the formation of substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxaldehyde and 2,6-dimethylpiperidine share structural similarities.
Pyridine derivatives: Compounds such as 2,6-dimethylpyridine and 3-dimethylaminopyridine are structurally related.
Uniqueness
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of its functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-12(7-8-14(15-11)16(2)3)13-6-4-5-9-17(13)10-18/h7-8,10,13H,4-6,9H2,1-3H3 |
Clave InChI |
AKRWLFVNDNQUMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)

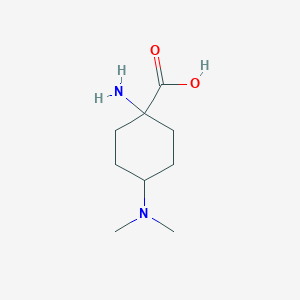
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
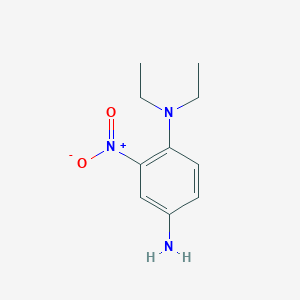
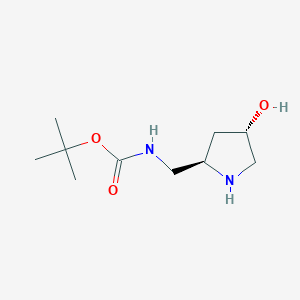
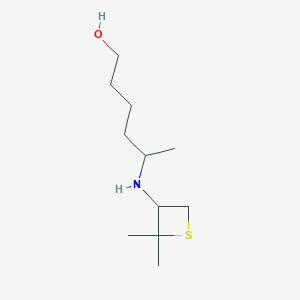
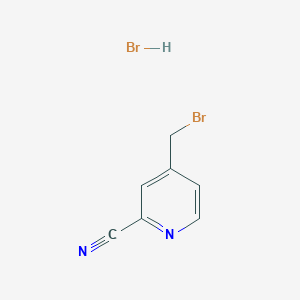
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
